molecular formula C17H22O3 B592795 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol CAS No. 41682-30-8

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol

Cat. No.: B592795
CAS No.: 41682-30-8
M. Wt: 274.35 g/mol
InChI Key: BSDJVZWJXREWPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, ketones, alkanes, and various substituted derivatives .

Scientific Research Applications

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its distinct structure, which imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol (CAS No. 41682-30-8) is a bioactive compound derived from the plant Centella asiatica, commonly known for its medicinal properties. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and relevant data.

Basic Information

PropertyValue
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
CAS Number41682-30-8
SourceCentella asiatica
SolubilitySoluble in chloroform, DMSO, ethyl acetate

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study conducted by Zhang et al. (2021) indicated that this compound effectively scavenges free radicals and reduces oxidative stress markers in vitro. The antioxidant activity was quantified using the DPPH radical scavenging assay, where the compound showed a dose-dependent response.

Anti-inflammatory Effects

In a study by Lee et al. (2022), the anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study by Kim et al. (2023) demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating its potency against cancer cells.

Case Study: In Vivo Effects on Tumor Growth

A significant study conducted on mice bearing tumors showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase 3) in treated groups.

Research Summary Table

StudyMethodologyFindings
Zhang et al. (2021)DPPH assaySignificant antioxidant activity
Lee et al. (2022)LPS-induced macrophagesInhibition of TNF-alpha and IL-6 production
Kim et al. (2023)MCF-7 breast cancer cellsInduced apoptosis with IC50 ~15 µM

Properties

CAS No.

41682-30-8

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate

InChI

InChI=1S/C17H22O3/c1-4-6-7-8-9-13-17(20-15(3)18)14-11-10-12-16(19)5-2/h5,9,13,16-17,19H,2,4,6-8H2,1,3H3

InChI Key

BSDJVZWJXREWPD-UHFFFAOYSA-N

SMILES

CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C

Canonical SMILES

CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C

Appearance

Oil

Origin of Product

United States

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